molecular formula C11H16ClNS B2516696 7-Phenyl-1,4-thiazepane hydrochloride CAS No. 2097937-23-8

7-Phenyl-1,4-thiazepane hydrochloride

Cat. No.: B2516696
CAS No.: 2097937-23-8
M. Wt: 229.77
InChI Key: KQHZSRBDCUJBLA-UHFFFAOYSA-N
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Description

7-Phenyl-1,4-thiazepane hydrochloride is a heterocyclic compound that features a seven-membered ring containing both sulfur and nitrogen atoms.

Scientific Research Applications

7-Phenyl-1,4-thiazepane hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,4-thiazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylthiourea with 1,4-dihaloalkanes, followed by cyclization to form the thiazepane ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-1,4-thiazepane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Phenyl-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 7-Phenyl-1,4-thiazepane hydrochloride is unique due to its specific combination of sulfur and nitrogen in the ring, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-phenyl-1,4-thiazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS.ClH/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11;/h1-5,11-12H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHZSRBDCUJBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCSC1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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